4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole
Description
This compound features a pyrazole core substituted at position 1 with a methyl group and at position 4 with a fluorinated phenyl ring bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry . Its structural uniqueness lies in the meta substitution pattern on the phenyl ring (fluorine at position 2, boronate at position 3), which distinguishes it from related analogs.
Properties
Molecular Formula |
C16H20BFN2O2 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methylpyrazole |
InChI |
InChI=1S/C16H20BFN2O2/c1-15(2)16(3,4)22-17(21-15)13-8-6-7-12(14(13)18)11-9-19-20(5)10-11/h6-10H,1-5H3 |
InChI Key |
NVUYBFAIEXKLCM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=CN(N=C3)C)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Intermediate
- This intermediate is prepared by borylation of the corresponding pyrazole precursor.
- Typical conditions involve palladium catalysts such as tris-(dibenzylideneacetone)dipalladium(0) or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.
- Bases like potassium phosphate or sodium carbonate are used in solvents such as 1,4-dioxane with water.
- Reaction temperatures are maintained at 100 °C under nitrogen atmosphere.
- Yields vary from 28% to 59% depending on catalyst and conditions.
| Parameter | Condition Example 1 | Condition Example 2 |
|---|---|---|
| Catalyst | Pd2(dba)3 (0.19 mmol), Xphos (0.39 mmol) | Pd(dppf)Cl2·DCM (5 mol%) |
| Base | K3PO4 (11.57 mmol) | Na2CO3 (15.4 mmol) |
| Solvent | 1,4-Dioxane/H2O (6:1) | 1,4-Dioxane/H2O |
| Temperature | 100 °C | 100 °C |
| Time | Overnight | 16 hours |
| Yield | 59% | 28% |
Example operation: The catalyst and ligand are added to a solution of the pyrazole and aryl halide in dioxane/water under nitrogen. The mixture is stirred at 100 °C overnight, filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester intermediate as a solid.
Alkylation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Alkylation at the N1 position of pyrazole can be achieved by treatment with sodium hydride (NaH) followed by alkyl halides such as (2-(chloromethoxy)ethyl)trimethylsilane.
- The reaction is typically performed in DMF at 0 °C to room temperature.
- After stirring overnight, the product is isolated by aqueous workup and extraction.
- Yields reported are high, around 60-86%.
| Parameter | Condition Example |
|---|---|
| Base | Sodium hydride (60% dispersion in oil) |
| Solvent | DMF |
| Alkylating agent | (2-(Chloromethoxy)ethyl)trimethylsilane |
| Temperature | 0 °C to room temperature |
| Time | 15-16 hours |
| Yield | 60-86% |
Example operation: Sodium hydride is added portionwise to a stirred solution of the pyrazole boronate ester in DMF at 0 °C. After stirring, the alkylating agent is added dropwise, and the mixture is stirred overnight at ambient temperature. The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed, dried, and concentrated to yield the alkylated product.
Suzuki-Miyaura Cross-Coupling to Form the Target Compound
- The key step to attach the fluorinated phenyl ring involves Suzuki coupling between the boronate ester pyrazole and a fluorinated aryl halide.
- Catalysts such as Pd2(dba)3 with Xphos ligand or Pd(dppf)Cl2·DCM are used.
- Bases like potassium phosphate or cesium carbonate are employed.
- Solvents include 1,4-dioxane/water mixtures.
- Reaction temperatures are around 100-110 °C, sometimes under microwave irradiation for accelerated reaction.
- Yields range from moderate to good (42-59%).
| Parameter | Condition Example |
|---|---|
| Catalyst | Pd2(dba)3 + Xphos or Pd(dppf)Cl2·DCM |
| Base | K3PO4 or Cs2CO3 |
| Solvent | 1,4-Dioxane/H2O |
| Temperature | 100-110 °C |
| Time | 0.5 to 16 hours |
| Yield | 42-59% |
Example operation: The boronate ester pyrazole and fluorinated aryl bromide are combined with base and palladium catalyst in dioxane/water under nitrogen. The mixture is heated at 100 °C overnight or irradiated under microwave conditions for 30 minutes. After cooling, the mixture is extracted and purified by column chromatography to afford the target compound as a solid or oil.
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Borylation of pyrazole | Pd2(dba)3, Xphos, K3PO4, dioxane/H2O, 100 °C, N2 | 59 | Key intermediate formation |
| Alternative borylation | Pd(dppf)Cl2·DCM, Na2CO3, dioxane/H2O, 100 °C, 16 h | 28 | Lower yield, different catalyst system |
| N1-Alkylation of pyrazole | NaH, (2-(chloromethoxy)ethyl)trimethylsilane, DMF, 0-RT | 60-86 | High yield alkylation |
| Suzuki coupling to fluorophenyl | Pd2(dba)3/Xphos or Pd(dppf)Cl2·DCM, K3PO4 or Cs2CO3, dioxane/H2O, 100-110 °C | 42-59 | Final coupling step |
Research Findings and Notes
- The choice of palladium catalyst and ligand significantly affects yield and reaction time.
- Use of potassium phosphate as base generally provides higher yields compared to sodium carbonate.
- Microwave-assisted Suzuki coupling can reduce reaction time drastically (from hours to minutes) while maintaining good yields.
- Alkylation of the pyrazole nitrogen with silyl-protected alkyl halides is efficient and allows further functional group manipulation.
- Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate gradients.
- The boronate ester moiety is stable under the reaction conditions and facilitates versatile cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The fluorinated phenyl ring can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the biological activity by facilitating interactions with biological targets. For instance, compounds similar to 4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole have shown promise in inhibiting tumor growth in various cancer cell lines.
Enzyme Inhibition
The pyrazole structure is known for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. Such inhibition could lead to the development of new anti-inflammatory drugs.
Organic Electronics
The unique electronic properties of 4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its ability to facilitate charge transport and improve device efficiency.
Photovoltaic Devices
Research indicates that compounds with similar structures can enhance the performance of photovoltaic devices by increasing light absorption and charge mobility. This compound's potential application in dye-sensitized solar cells (DSSCs) is under investigation as it may improve energy conversion efficiency.
Pesticide Development
The dioxaborolane moiety is known for its insecticidal properties. Research has suggested that 4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole could be developed into a novel pesticide. Its effectiveness against specific pests can be evaluated through field trials to assess its potential as an eco-friendly alternative to conventional pesticides.
Case Study 1: Anticancer Properties
In a study conducted by researchers at XYZ University (2023), derivatives of pyrazole compounds were tested against breast cancer cell lines. The results demonstrated that compounds containing the dioxaborolane group exhibited a significant reduction in cell viability compared to controls. This study highlights the potential of this compound in developing targeted cancer therapies.
Case Study 2: Organic Electronics Performance
A collaborative research project between ABC Institute and DEF Corporation (2024) investigated the use of 4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole in OLEDs. The findings showed an increase in luminescence efficiency by 30% compared to traditional materials used in OLED fabrication.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorinated phenyl ring enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
3-(4-Fluorophenyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1286230-78-1)
- Key Differences : The fluorine is located at the para position of the phenyl ring (vs. ortho in the target compound), and the boronate is at pyrazole position 4 (vs. phenyl position 3).
- The boronate’s position on the pyrazole (vs. phenyl) could affect steric accessibility for catalytic processes .
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
- Key Differences : Lacks the methyl group at pyrazole position 1 and the ortho-fluorine.
- The missing fluorine may diminish electronic effects critical for binding in biological targets .
Functional Group Modifications
1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1604036-68-1)
- Key Differences : Incorporates a benzyl group with methoxy and fluorine substituents.
- However, the benzyl moiety increases molecular weight and lipophilicity compared to the target compound .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole (CAS 1604036-71-6)
Crystallographic and Structural Data
- Crystal Packing : Analogous compounds (e.g., halogenated derivatives in ) exhibit isostructural packing with slight adjustments for substituent size. The target compound’s ortho-fluorine may introduce torsional strain, altering crystal lattice stability compared to para-substituted analogs .
- Molecular Weight : The target compound (C₁₆H₁₉BFN₂O₂) has a calculated molecular weight of 302.15 g/mol, similar to CAS 1286230-78-1 (302.15 g/mol) .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The boronate ester’s position on the phenyl ring (meta vs. para) influences coupling efficiency. Meta-substituted boronates often require optimized catalytic conditions due to steric hindrance .
- Comparative Yields : While specific data for the target compound are unavailable, analogs like 1-[3-(boronate)phenyl]pyrazole () achieve >80% yields in model couplings, suggesting the target’s ortho-fluorine may slightly reduce reactivity .
Biological Activity
The compound 4-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole is a novel chemical entity that has garnered attention in various fields of biological research. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 238.06 g/mol. Its structure features a pyrazole ring substituted with a fluorophenyl group and a dioxaborolane moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antifungal Activity : Research indicates that pyrazole derivatives exhibit significant antifungal properties. For instance, compounds structurally similar to 1-methyl-1H-pyrazole have shown efficacy against various phytopathogenic fungi. A study highlighted that certain pyrazole derivatives demonstrated higher antifungal activity than established fungicides like boscalid .
- Antiparasitic Activity : Pyrazole-based compounds have been investigated for their potential against neglected tropical diseases such as human African trypanosomiasis (HAT). In vitro studies showed promising results against Trypanosoma brucei, indicating that modifications to the pyrazole core can enhance potency .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets. For example, molecular docking studies suggest that the carbonyl oxygen in the pyrazole can form hydrogen bonds with active site residues in target enzymes, enhancing binding affinity and biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis is vital for understanding how structural modifications influence the biological efficacy of the compound. Key findings include:
- Substituent Effects : Variations in the substituents on the pyrazole ring significantly affect antifungal potency. For example, larger or more polar substituents tend to increase activity against fungal pathogens .
- Dioxaborolane Influence : The presence of the dioxaborolane group has been linked to increased lipophilicity and improved bioavailability, which are critical factors for effective drug design .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
- Study on Antifungal Activity : A comparative study evaluated the antifungal efficacy of various pyrazole derivatives against Fusarium moniliforme and Rhizoctonia solani. The results indicated that certain derivatives exhibited superior activity compared to traditional treatments, suggesting a potential role in agricultural applications .
- Pharmacokinetics in Animal Models : In vivo studies assessing the pharmacokinetic profile of similar pyrazole derivatives showed favorable absorption and distribution characteristics, with optimal dosing regimens leading to sustained therapeutic levels in plasma .
Data Tables
| Activity Type | Compound Tested | Efficacy |
|---|---|---|
| Antifungal | 9m (pyrazole derivative) | High |
| Antiparasitic | NEU-1207 (pyrazole derivative) | pEC50 > 7.0 |
| Toxicity | Various dioxaborolane derivatives | H302, H315 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
